molecular formula C11H7ClN2S B14864856 2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine

2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14864856
M. Wt: 234.71 g/mol
InChI Key: VNKCYQQATDXMTR-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a chlorothiophene substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or potassium persulfate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives .

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of the chlorothiophene substituent, which can influence its electronic properties, reactivity, and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C11H7ClN2S

Molecular Weight

234.71 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7ClN2S/c12-10-5-4-9(15-10)8-7-14-6-2-1-3-11(14)13-8/h1-7H

InChI Key

VNKCYQQATDXMTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(S3)Cl

Origin of Product

United States

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